molecular formula C16H22ClNO5 B5229293 1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid

1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid

Cat. No.: B5229293
M. Wt: 343.80 g/mol
InChI Key: BANXJFQGEGVYDE-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C14H20ClNO. This compound is known for its unique structure, which includes a pyrrolidine ring and a chlorinated phenoxy group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine to form the intermediate 1-[3-(4-Chloro-2-methylphenoxy)propyl]amine. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine
  • 1-[3-(4-Methylphenoxy)propyl]pyrrolidine
  • 1-[3-(4-Bromophenoxy)propyl]pyrrolidine

Uniqueness

1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine is unique due to the presence of both a chlorinated phenoxy group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANXJFQGEGVYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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